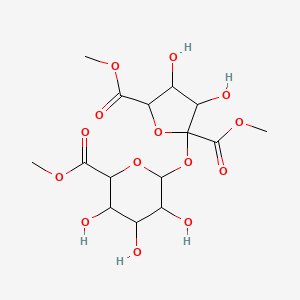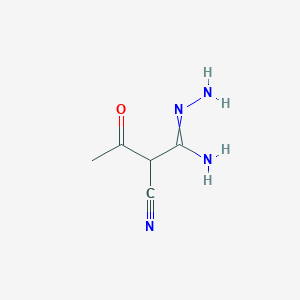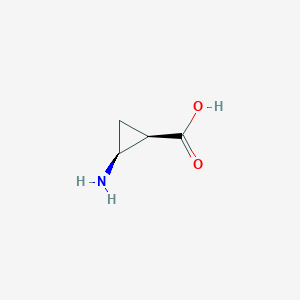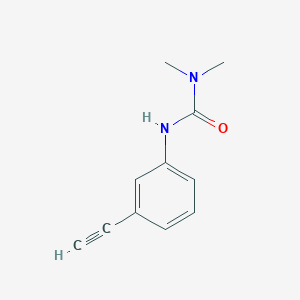
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is a chemical compound known for its unique structure and properties It is an activated keto compound, which means it has a highly reactive carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione can be synthesized through several methods. One common synthetic route involves the reaction of alkali metal or alkaline earth metal salts of dimethylpyruvic acid with formaldehyde in the presence of an inorganic base . This reaction yields the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts, such as neutral rhodium (I) aminophosphine-phosphinite complexes, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated products.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The compound can react with nucleophiles, such as amines, to form corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions with amines or other nucleophiles typically occur under mild conditions with the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, alcohols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione involves its interaction with specific molecular targets and pathways. As an activated keto compound, it can participate in various biochemical reactions, including the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydro-4,4-dimethyl-2,3-furandione: This compound is structurally similar but lacks the isopropyl group.
2,2-Dimethyl-3(2H)-furanone: Another related compound with a similar furanone structure.
Uniqueness
Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4,4-dimethyl-5-propan-2-yloxolane-2,3-dione |
InChI |
InChI=1S/C9H14O3/c1-5(2)7-9(3,4)6(10)8(11)12-7/h5,7H,1-4H3 |
InChI-Schlüssel |
HSRGUOMPBPGXNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C(C(=O)C(=O)O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)



![1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene](/img/structure/B12070195.png)

![4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol](/img/structure/B12070204.png)




![benzyl N-[(4-formylcyclohexyl)methyl]carbamate](/img/structure/B12070217.png)
![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzaldehyde](/img/structure/B12070218.png)

